molecular formula C16H12N2O4 B15262598 phenyl N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate

phenyl N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate

Cat. No.: B15262598
M. Wt: 296.28 g/mol
InChI Key: HNQCDEGGCXUUHJ-UHFFFAOYSA-N
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Description

Phenyl N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a phenyl group, a carbamate group, and a 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate typically involves the reaction of 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions may include:

  • Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
  • Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
  • Catalyst: Catalysts such as triethylamine or pyridine may be used to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The phenyl group or the carbamate moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce corresponding amines or alcohols.

Scientific Research Applications

Phenyl N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of phenyl N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Phenyl N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate can be compared with other carbamate compounds such as:

  • Phenyl N-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)carbamate
  • Phenyl N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)carbamate

These compounds share similar structural features but differ in the position of the substituents on the isoindole ring. The unique positioning of the methyl group in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

phenyl N-(2-methyl-1,3-dioxoisoindol-5-yl)carbamate

InChI

InChI=1S/C16H12N2O4/c1-18-14(19)12-8-7-10(9-13(12)15(18)20)17-16(21)22-11-5-3-2-4-6-11/h2-9H,1H3,(H,17,21)

InChI Key

HNQCDEGGCXUUHJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)OC3=CC=CC=C3

Origin of Product

United States

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